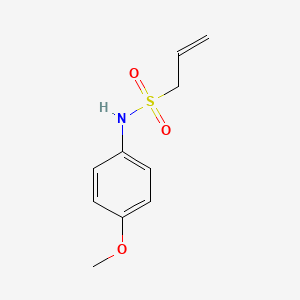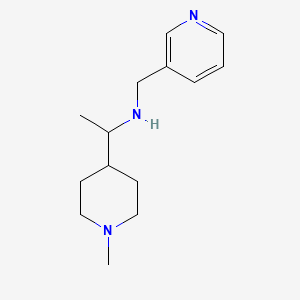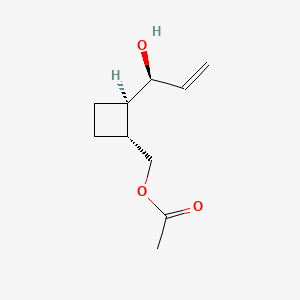
(R)-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its enantiomeric purity, which is crucial for its effectiveness in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of enantiopure amines starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride may involve large-scale biocatalytic processes that ensure high yield and purity. The use of biocatalysts such as transaminases, amine dehydrogenases, and imine reductases is common due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Phenylpropan-2-amine: Another chiral amine with similar structural properties.
L-Amphetamine: A well-known stimulant with structural similarities.
Dextroamphetamine: A compound used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its high enantioselectivity and purity make it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
(2R)-1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)6-10-5-3-4-8(10)2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
Clave InChI |
GDUHQTSKORBMGT-YUZCMTBUSA-N |
SMILES isomérico |
C[C@H]1CCCN1C[C@@H](C)N.Cl.Cl |
SMILES canónico |
CC1CCCN1CC(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)



![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)


![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)


![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
